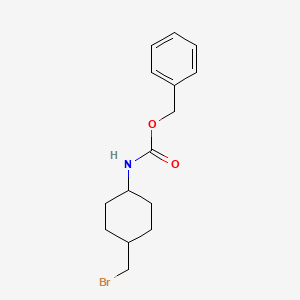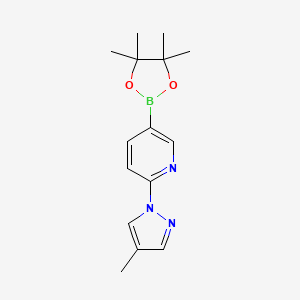
1-Acetyl-4-piperidin-4-ylpiperazine dihydrochloride
Vue d'ensemble
Description
1-Acetyl-4-piperidin-4-ylpiperazine dihydrochloride is a chemical compound with the CAS Number: 2108457-88-9 . It has a molecular weight of 284.23 and its IUPAC name is 1-(4-(piperidin-4-yl)piperazin-1-yl)ethan-1-one dihydrochloride .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-Acetyl-4-piperidin-4-ylpiperazine dihydrochloride, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for 1-Acetyl-4-piperidin-4-ylpiperazine dihydrochloride is 1S/C11H21N3O.2ClH/c1-10(15)13-6-8-14(9-7-13)11-2-4-12-5-3-11;;/h11-12H,2-9H2,1H3;2*1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Acetyl-4-piperidin-4-ylpiperazine dihydrochloride include a molecular weight of 284.23 .Applications De Recherche Scientifique
Antituberculosis and Antimicrobial Applications
Compounds related to 1-Acetyl-4-piperidin-4-ylpiperazine dihydrochloride have shown significant potential in the treatment of tuberculosis and other microbial infections. For instance, a series of 1-[2-(4-ethoxycarbonylpiperazine-1-yl)acetyl]-2,6-diarylpiperidin-4-ones, which share structural similarities with 1-Acetyl-4-piperidin-4-ylpiperazine dihydrochloride, exhibited high inhibition potency against Mycobacterium tuberculosis and also demonstrated notable antibacterial and antifungal activity (Rani et al., 2011).
Anti-Acetylcholinesterase Activity
Compounds similar to 1-Acetyl-4-piperidin-4-ylpiperazine dihydrochloride have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. This suggests potential applications in the treatment of neurodegenerative diseases like Alzheimer's, where acetylcholinesterase inhibitors are used to increase the concentration of acetylcholine in the brain (Sugimoto et al., 1990).
Anticonvulsant and Monoamine Oxidase Inhibition
Some piperidine derivatives, including those structurally related to 1-Acetyl-4-piperidin-4-ylpiperazine dihydrochloride, have shown low anticonvulsant activity and potential inhibition of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters (Misra et al., 1978).
Antileishmanial Activity
A series of 1,4-diarylpiperazines, structurally related to 1-Acetyl-4-piperidin-4-ylpiperazine dihydrochloride, have been prepared and evaluated for antileishmanial activity, indicating potential applications in the treatment of leishmaniasis, a disease caused by parasites of the genus Leishmania (Mayence et al., 2004).
Anti-HIV Activity
Research has shown that some piperidine derivatives, including those structurally similar to 1-Acetyl-4-piperidin-4-ylpiperazine dihydrochloride, exhibit high CCR5 binding affinity and potent inhibition of membrane fusion, making them promising candidates for anti-HIV treatments (Imamura et al., 2006).
Antitumor and Anti-SARS-CoV-2 Properties
A class of piperidone-piperazine conjugates, structurally akin to 1-Acetyl-4-piperidin-4-ylpiperazine dihydrochloride, has been synthesized and shown to exhibit significant antiproliferation potencies against cancer cell lines and anti-SARS-CoV-2 properties, suggesting potential applications in cancer and COVID-19 treatment (Youssef et al., 2022).
Propriétés
IUPAC Name |
1-(4-piperidin-4-ylpiperazin-1-yl)ethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O.2ClH/c1-10(15)13-6-8-14(9-7-13)11-2-4-12-5-3-11;;/h11-12H,2-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSNYKZCDNAKJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



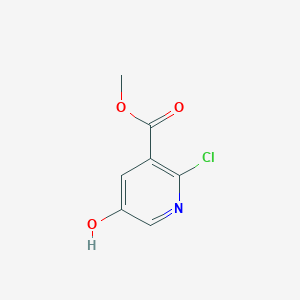
![3-{[2-(2,2-Dimethylpropanamido)acetyl]oxy}propanoic acid](/img/structure/B1448785.png)
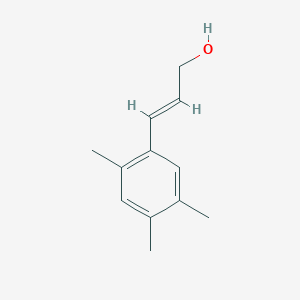


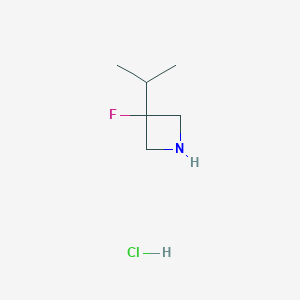
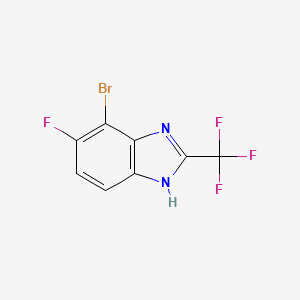

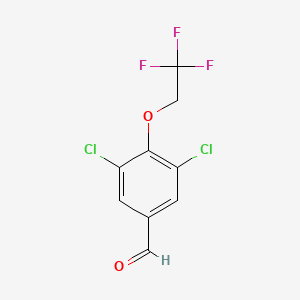
![1-[2-Bromo-5-(2,2,2-trifluoroethoxy)phenyl]ethylamine](/img/structure/B1448797.png)
